N-(4-ethoxyphenyl)-3-phenylprop-2-ynamide
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Overview
Description
N-(4-ethoxyphenyl)-3-phenylprop-2-ynamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a prop-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3-phenylprop-2-ynamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxyaniline with phenylacetylene in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The use of a base, such as triethylamine, is often required to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3-phenylprop-2-ynamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an organic solvent at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as halides or amines in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-ethoxyphenyl)-3-phenylprop-2-ynamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-phenylprop-2-ynamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.
N-(4-ethoxyphenyl)-2-azetidinones: Compounds with similar structural features used in the synthesis of β-lactam antibiotics.
Uniqueness
N-(4-ethoxyphenyl)-3-phenylprop-2-ynamide is unique due to its prop-2-ynamide moiety, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-phenylprop-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-20-16-11-9-15(10-12-16)18-17(19)13-8-14-6-4-3-5-7-14/h3-7,9-12H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFFYAQYFMJZBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C#CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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